1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione
Description
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is a nitro-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1 and 5, bulky 2-methylpropyl (isobutyl) groups at positions 2 and 6, and a nitro group at position 2. Its molecular formula is C₂₂H₂₅NO₆ (inferred from structural analogs in ), with a molecular weight of approximately 407.44 g/mol (calculated). The compound’s nitro and hydroxyl groups confer distinct electronic and steric properties, making it relevant for applications in dyes, photoelectric materials, or pharmaceutical intermediates .
Properties
CAS No. |
110037-65-5 |
|---|---|
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1,5-dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H23NO6/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23(28)29)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8H2,1-4H3 |
InChI Key |
JEBVWXUCXLPKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CC(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,5-dihydroxy-2,6-diisobutylanthracene-9,10-dione using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 1,5-dihydroxy-2,6-diisobutyl-4-aminoanthracene-9,10-dione.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Electronic Effects :
- The nitro group in the target compound (electron-withdrawing) increases electrophilicity, enhancing reactivity in substitution reactions compared to the amino group in CAS 110037-66-6 (electron-donating) .
- The hydrazineylidene group in ’s compound introduces extended conjugation, shifting absorption spectra toward longer wavelengths, which is advantageous for dyes .
Steric and Solubility Properties :
- The bis(4-methoxybenzamide) substituents in CAS 84559-87-5 improve solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic isobutyl groups in the target compound .
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